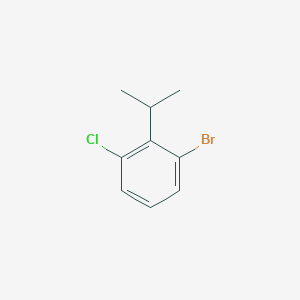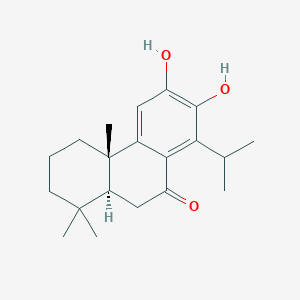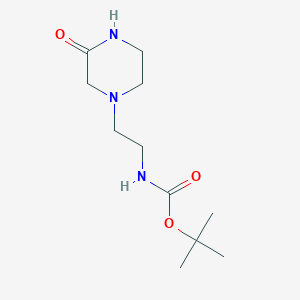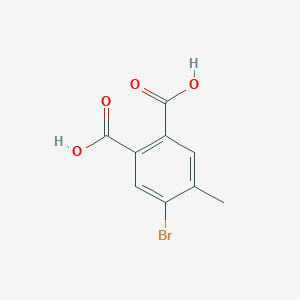
5-Bromo-4-methylphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid typically involves the bromination of 5-methyl-1,2-benzenedicarboxylic acid. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes depending on the electrophile or nucleophile used.
Oxidation Products: Anhydrides or esters.
Reduction Products: Alcohols or aldehydes.
Applications De Recherche Scientifique
4-Bromo-5-methyl-1,2-benzenedicarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-5-methyl-1,2-benzenedicarboxylic acid involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating substitution reactions.
Oxidation and Reduction: The carboxylic acid groups participate in redox reactions, altering the oxidation state of the molecule and forming new functional groups.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, forming new carbon-nucleophile bonds.
Comparaison Avec Des Composés Similaires
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Has carboxylic acid groups in the 1,3-positions, leading to different chemical properties and reactivity.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Used primarily in the production of polyethylene terephthalate (PET) and has different industrial applications.
Uniqueness: The bromine atom enhances its electrophilic substitution reactions, while the methyl group affects its steric and electronic properties .
Propriétés
Formule moléculaire |
C9H7BrO4 |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
4-bromo-5-methylphthalic acid |
InChI |
InChI=1S/C9H7BrO4/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3H,1H3,(H,11,12)(H,13,14) |
Clé InChI |
XCLKIGDTWUDUQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


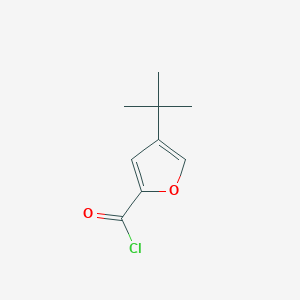
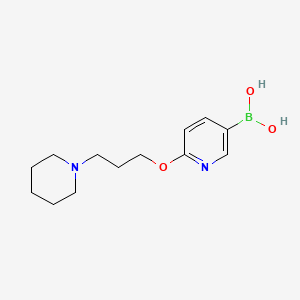
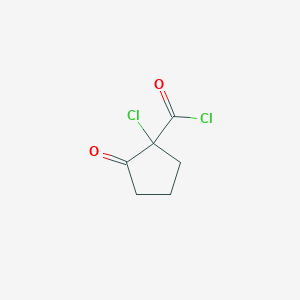
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
![({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene](/img/structure/B13935315.png)
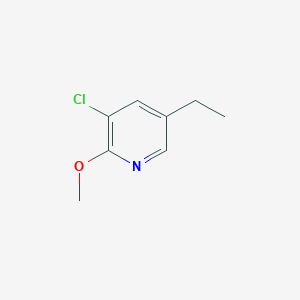
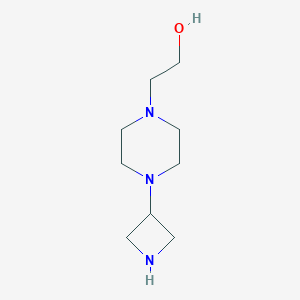
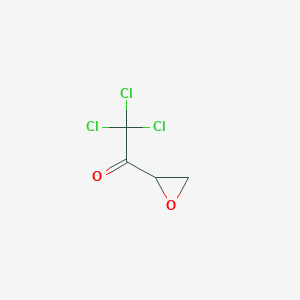
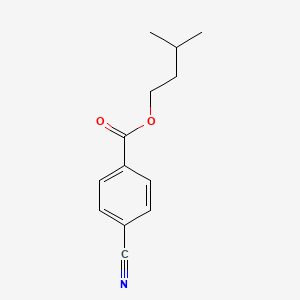
![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
